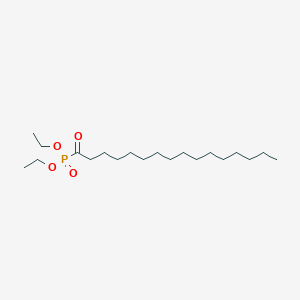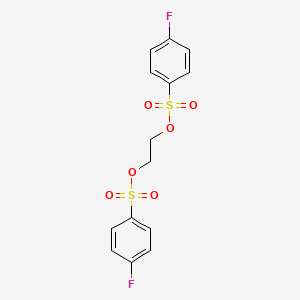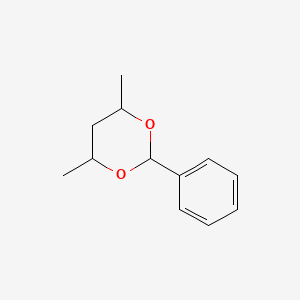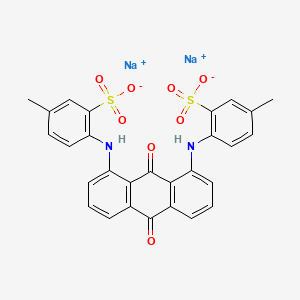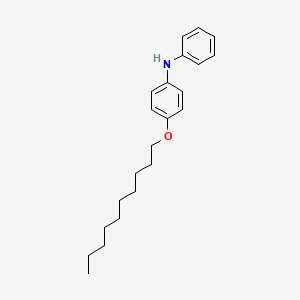![molecular formula C21H24N2O B14730203 N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine CAS No. 5467-90-3](/img/structure/B14730203.png)
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and an ethoxyethanamine moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with phenylmagnesium bromide to form 2-phenylquinoline. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-(2-hydroxyethoxy)-1-phenylquinoline. Finally, the hydroxyl group is converted to an amine via reaction with dimethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxylamine Succinate: Shares a similar structure but with a pyridine ring instead of quinoline.
Carbinoxamine: Another related compound with antihistamine properties.
Diphenhydramine: A well-known antihistamine with a similar ethoxyethanamine moiety.
Uniqueness
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5467-90-3 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-phenyl-1-quinolin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C21H24N2O/c1-21(24-16-15-23(2)3,18-10-5-4-6-11-18)20-14-13-17-9-7-8-12-19(17)22-20/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
YDJVFOAHQRFWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


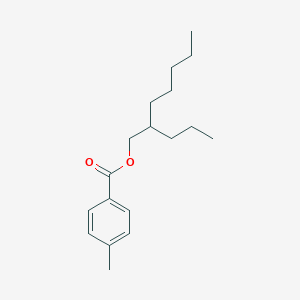
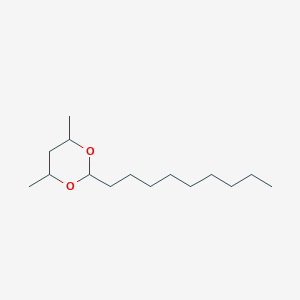
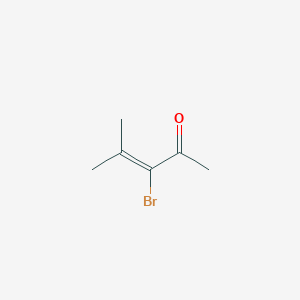
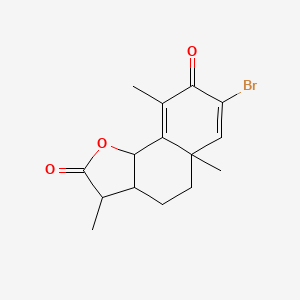
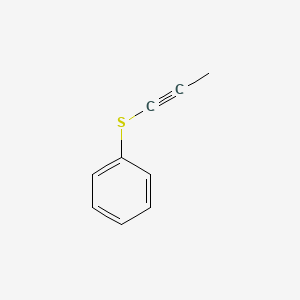
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
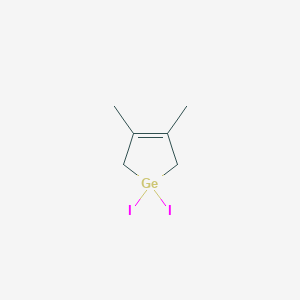

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
